3-(3-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(3-ethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C23H21NO2/c1-2-26-19-12-8-9-17(15-19)16-21-20-13-6-7-14-22(20)24(23(21)25)18-10-4-3-5-11-18/h3-15,21H,2,16H2,1H3 |
InChI Key |
YHVBPWDIKMYBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and reagents, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses . The exact molecular targets and pathways depend on the specific biological context and the modifications on the indole structure.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
3-[(3-ETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
